2-Hydroxynaringenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENYLPEYDNIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153307 | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58124-18-8 | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58124-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4',5,7-Tetrahydroxyflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Enzymatic Pathways of 2 Hydroxynaringenin
Precursor Compounds and Initial Biosynthetic Steps in Plants
The journey to 2-hydroxynaringenin begins with the construction of the flavanone (B1672756) backbone of naringenin (B18129), a pivotal intermediate for most flavonoids. nih.gov This initial phase relies on the convergence of two primary metabolic routes: the phenylpropanoid and the polyketide pathways.
The synthesis of naringenin is a two-step enzymatic process central to flavonoid production. The first committed step is catalyzed by Chalcone (B49325) Synthase (CHS) , an enzyme ubiquitous in higher plants. wikipedia.org CHS is a type III polyketide synthase that facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. wikipedia.orgoup.comgenome.jpjst.go.jp This reaction establishes the fundamental C6-C3-C6 carbon skeleton of flavonoids. genome.jp
Following its formation, the naringenin chalcone undergoes a rapid and stereospecific intramolecular cyclization. This reaction is catalyzed by Chalcone Isomerase (CHI) , which ensures the efficient conversion of the chalcone into the flavanone (2S)-naringenin. nih.govoup.commdpi.com While this cyclization can occur spontaneously, CHI catalysis is highly efficient and specific, channeling the metabolic flux towards naringenin. jst.go.jpmdpi.com Research indicates that CHS and CHI can physically interact, potentially forming multienzyme complexes that enhance the catalytic efficiency and prevent the diffusion of intermediates, thereby streamlining the production of naringenin. nih.govwikipedia.org
The biosynthesis of naringenin, and subsequently this compound, is a prime example of the integration of different metabolic pathways in plants. The process is initiated by the phenylpropanoid pathway , which starts with the amino acid L-phenylalanine. ijpsonline.comijpsonline.com A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), converts phenylalanine into p-coumaroyl-CoA. ijpsonline.comijpsonline.comnih.gov
This molecule, p-coumaroyl-CoA, serves as the critical link to flavonoid synthesis. It acts as the starter molecule for Chalcone Synthase (CHS), which functions as a polyketide synthase . wikipedia.orgoup.com CHS extends the p-coumaroyl-CoA starter unit by sequentially adding three two-carbon units derived from malonyl-CoA, a key intermediate of the polyketide pathway. genome.jpnih.gov The resulting linear tetraketide is then cyclized and released by CHS as naringenin chalcone, marking the entry point into the flavonoid-specific branch of metabolism. nih.gov
Flavanone 2-Hydroxylase (F2H) Activity and Mechanisms
The direct conversion of naringenin to this compound is catalyzed by the enzyme Flavanone 2-Hydroxylase (F2H) . nih.govacs.org This hydroxylation at the C-2 position is a crucial branching point in the flavonoid pathway, particularly for the biosynthesis of C-glycosylflavones, where this compound serves as a key intermediate. nih.govacs.orgmdpi.comfrontiersin.org
Flavanone 2-hydroxylases are predominantly membrane-bound cytochrome P450 (CYP) monooxygenases. acs.orgmdpi.comoup.com They have been identified and characterized in a variety of plant species. In monocotyledonous plants such as rice, sorghum, and maize, F2H enzymes typically belong to the CYP93G subfamily of cytochrome P450s. nih.govnih.govoup.commdpi.com
In dicotyledonous plants, F2H activity has been identified in enzymes belonging to the CYP93B subfamily, which also includes many flavone (B191248) synthase II (FNSII) enzymes. nih.govmdpi.comoup.com Some enzymes, initially classified as FNSII, were later found to possess F2H activity, converting flavanones into 2-hydroxyflavanones as intermediates for flavone formation or C-glycosylation. oup.comebi.ac.uk Additionally, certain multifunctional enzymes, such as a flavone synthase from the liverwort Plagiochasma appendiculatum (PaFNSI), have been shown to exhibit both FNSI and F2H activities. nih.govmdpi.com
| Enzyme | Source Organism | CYP450 Subfamily | Primary Activity | Reference |
|---|---|---|---|---|
| CYP93G2 | Rice (Oryza sativa) | CYP93G | F2H | nih.govfrontiersin.org |
| CYP93G3 | Sorghum (Sorghum bicolor) | CYP93G | F2H/FNSII | nih.govfrontiersin.org |
| CYP93G5 (F2H1) | Maize (Zea mays) | CYP93G | F2H | frontiersin.orgoup.com |
| CYP93G15 (F2H2) | Maize (Zea mays) | CYP93G | F2H | oup.comnih.gov |
| CYP93B1 | Licorice (Glycyrrhiza echinata) | CYP93B | F2H/FNSII | mdpi.comfrontiersin.org |
| CsF2H | Tea (Camellia sinensis) | Not specified | F2H | acs.orgnih.gov |
F2H enzymes specifically catalyze the introduction of a hydroxyl group at the C-2 position of the flavanone C-ring. nih.gov In vitro and in planta studies have consistently demonstrated that naringenin is a primary substrate for these enzymes. For instance, recombinant CYP93G2 from rice and CsF2H from tea readily convert naringenin to this compound. nih.govacs.orgnih.gov Similarly, F2H from maize (CYP93G15) was shown to produce this compound, which then serves as a precursor for antifungal compounds. oup.comescholarship.org
While naringenin is a key substrate, some F2H enzymes can act on other flavanones. Rice CYP93G2, for example, also accepts eriodictyol, converting it to 2-hydroxyeriodictyol. nih.gov The catalytic efficiency of these enzymes can vary. Kinetic analysis of a bifunctional FNS I/F2H from the liverwort Conocephalum japonicum (CjFNS I/F2H) revealed a Michaelis constant (Km) of 2.15 µM for the conversion of naringenin to this compound, indicating a high affinity for the substrate. nih.gov In contrast, some flavanone 3-hydroxylase (F3H) enzymes have been noted to have a minor F2H side activity, producing small amounts of this compound from naringenin. frontiersin.orgfrontiersin.org
| Enzyme | Source Organism | Product | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
|---|---|---|---|---|---|---|
| CjFNS I/F2H | Conocephalum japonicum | This compound | 2.15 ± 0.21 | 0.007 ± 0.000 | 0.003 | nih.gov |
The expression of genes encoding F2H enzymes is tightly regulated in response to both developmental cues and environmental stresses. In maize, the expression of F2H1 (encoding CYP93G5) is controlled by the P1 (Pericarp color1) transcription factor, a key regulator of the flavonoid biosynthetic pathway. ebi.ac.uknih.gov
Furthermore, F2H gene expression is often induced by biotic stressors. The sorghum F2H gene CYP93G3 was first identified as a pathogen-inducible gene. nih.govnih.gov In maize, fungal infection strongly induces the expression of F2H2 (CYP93G15), leading to the accumulation of this compound-derived antifungal compounds. oup.comnih.gov In tea plants, a positive correlation has been observed between the transcript levels of CsF2H and the accumulation of various flavone C-glycosides, indicating a coordinated transcriptional regulation of this pathway. acs.orgnih.gov This evidence highlights that the production of this compound is a highly regulated process, enabling plants to produce specific defensive compounds when and where they are needed.
Mutational Analysis of F2H and its Impact on this compound Formation
The formation of this compound is a critical step in the biosynthesis of certain flavonoids, and the enzyme flavanone 2-hydroxylase (F2H) is central to this reaction. Mutational analyses of F2H and related enzymes have provided significant insights into the structural determinants of its catalytic activity and product specificity.
In one study, a flavone synthase I (FNS I) from the liverwort Plagiochasma appendiculatum (PaFNSI) was found to exhibit bifunctional activity, converting naringenin to both apigenin (B1666066) and this compound. researchgate.net Through homology modeling and site-directed mutagenesis, Tyr240 was identified as a crucial residue for this F2H activity. researchgate.net A hydrophobic π-stacking interaction between Tyr240 and the A-ring of naringenin is thought to determine the formation of this compound. researchgate.net When this tyrosine residue was mutated to proline (Tyr240Pro), the enzyme's ability to produce this compound was abolished, though it could still convert naringenin to apigenin. researchgate.netmdpi.com
Further research into enzymes from other plant species has revealed similar key residues. For instance, in the evolution from FNS to flavanone 3-hydroxylase (F3H), a related enzyme, the residue corresponding to Tyr240 in PaFNS I is Pro220 in Arabidopsis thaliana F3H. mdpi.com This highlights the functional divergence that can arise from subtle changes in the active site. Some liverwort FNS I/F2H enzymes, such as CjFNS I/F2H and CcFNS I/F2H, naturally possess dominant F2H activity alongside their FNS I function. nih.gov In contrast, enzymes from mosses and lycophytes like Physcomitrella patens and Selaginella moellendorffii have acquired F3H activity in addition to FNS I activity. nih.gov
Mutational studies have also demonstrated the potential to alter the catalytic activity of these enzymes. For example, mutating the Leu311 residue to phenylalanine in PaFNS I significantly increased its ability to convert dihydrokaempferol (B1209521) to kaempferol, a flavonol synthase activity. researchgate.net These findings underscore the plasticity of the 2-oxoglutarate-dependent dioxygenase (2ODD) superfamily to which these enzymes belong and provide a basis for engineering enzymes with tailored catalytic functions for producing specific flavonoids.
Table 1: Impact of F2H Mutations on Product Formation
| Enzyme | Mutation | Substrate | Effect on this compound Formation | Other Effects | Reference |
|---|---|---|---|---|---|
| PaFNSI | Tyr240Pro | Naringenin | Abolished | Still converts naringenin to apigenin | researchgate.netmdpi.com |
| PaFNSI | Leu311Phe | Dihydrokaempferol | Not applicable | Increased conversion to kaempferol | researchgate.net |
Downstream Metabolic Fates of this compound
Role as an Intermediate in Flavone C-Glycoside Biosynthesis
This compound is a key, albeit often transient, intermediate in the "decoration first" pathway of flavone C-glycoside biosynthesis in many plants. mdpi.com This pathway involves the hydroxylation of a flavanone substrate to form a 2-hydroxyflavanone (B13135356), which then undergoes C-glycosylation. mdpi.com The resulting 2-hydroxyflavanone C-glycoside is subsequently dehydrated to yield the final flavone C-glycoside. mdpi.comresearchgate.net
The process begins with the conversion of flavanones like naringenin to this compound by a flavanone 2-hydroxylase (F2H), a cytochrome P450-dependent monooxygenase. nih.govacs.orgoup.com The unstable this compound, which exists in equilibrium with its open-chain dibenzoylmethane (B1670423) form, then serves as the acceptor substrate for a C-glucosyltransferase (CGT). mdpi.comresearchgate.net This enzyme catalyzes the attachment of a glucose moiety from a UDP-sugar donor to either the C-6 or C-8 position of the A-ring, forming 6-C-glucosyl-2-hydroxynaringenin or its 8-C isomer. researchgate.net
The final step is a dehydration reaction that converts the 2-hydroxyflavanone C-glycosides into the corresponding flavone C-glucosides, such as vitexin (B1683572) (apigenin-8-C-glucoside) and isovitexin (B1672635) (apigenin-6-C-glucoside). researchgate.netnih.govacs.org This dehydration can occur spontaneously or may be enzyme-catalyzed, with evidence for specific dehydratases in plants like buckwheat and rice. mdpi.com
In some cases, the mono-C-glycosylated this compound can undergo further glycosylation before dehydration. For instance, in sacred lotus (B1177795) (Nelumbo nucifera), this compound C-glucoside can be further C-arabinosylated or C-xylosylated, leading to the formation of di-C-glycosides like schaftoside (B1680920) and isoschaftoside (B191611) after dehydration. researchgate.net Similarly, di-C-glycosyl flavones in Desmodium incanum are formed through sequential C-glucosylation and C-arabinosylation of this compound, followed by dehydration. mdpi.com
O-Methylation of this compound and Derivative Formation
In addition to glycosylation, this compound can be a substrate for O-methylation, a modification catalyzed by O-methyltransferases (OMTs). nih.govescholarship.org This process involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. escholarship.org
In maize (Zea mays), fungal infection induces the production of O-methylated flavonoids. nih.govresearchgate.net A key compound produced is xilonenin, a di-O-methylated derivative of this compound. nih.govescholarship.orgresearchgate.net The biosynthesis of xilonenin involves the initial formation of this compound by a flavanone 2-hydroxylase (F2H2, CYP93G15). nih.govescholarship.org Subsequently, a flavonoid O-methyltransferase, FOMT2, catalyzes two sequential O-methylation reactions on the A-ring of the open-ring chalcone-like form of this compound. nih.gov The free rotation of the A-ring in this open form allows for the methylation of both ortho-positioned hydroxyl groups. nih.gov
Enzyme assays have shown that FOMT2 can utilize this compound as a substrate, leading to the formation of mono-O-methylated intermediates and the final di-O-methylated product, xilonenin, which exists as keto and enol tautomers. nih.govescholarship.org The rapid turnover of this compound and its mono-O-methylated derivatives by FOMT2 in planta is indicated by their relatively low abundance compared to the xilonenin tautomers. nih.gov
Competing Biosynthetic Pathways and Metabolic Flux Control
The metabolic fate of this compound is governed by the presence and activity of competing downstream enzymes, leading to a divergence in the biosynthetic pathways and influencing the metabolic flux towards different classes of flavonoids. The primary competition for this compound as a substrate is between C-glycosyltransferases (CGTs) and O-methyltransferases (OMTs), where present.
Furthermore, the initial formation of this compound itself is a point of metabolic branching. The precursor, naringenin, can be acted upon by several enzymes. Flavanone 2-hydroxylase (F2H) converts naringenin to this compound, channeling it towards flavone C-glycosides or O-methylated derivatives. nih.govacs.orgnih.gov Concurrently, flavone synthase I (FNS I) or flavone synthase II (FNS II) can directly convert naringenin to the flavone apigenin. mdpi.com Additionally, flavanone 3-hydroxylase (F3H) can hydroxylate naringenin at the C-3 position to produce dihydrokaempferol, a precursor for flavonols, or exhibit a side activity that produces this compound. frontiersin.orgnih.gov Another competing enzyme, flavonoid 3'-hydroxylase (F3'H), can convert naringenin to eriodictyol, shunting it into the pathway for luteolin-derived compounds. nih.gov
This competition creates a complex metabolic network where the relative expression levels and catalytic efficiencies of these enzymes dictate the final profile of flavonoid compounds. For example, in yeast engineered for flavone C-glycoside production, the competition between F2H and F3'H for the common substrate naringenin was evident, leading to the formation of both apigenin-based and luteolin-based C-glycosides. nih.gov The suppression of one pathway can enhance the flux through another. For instance, suppressing CsF2H expression in tea plants significantly reduced the levels of flavone C-glycosides. nih.govacs.org This interplay highlights the importance of metabolic flux control in determining the specific flavonoid composition within an organism.
Heterologous Biosynthesis of this compound and its Derivatives in Model Systems
The production of this compound and its derivatives has been successfully achieved in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli through metabolic engineering. researchgate.net These model systems offer a platform for the controlled and scalable production of valuable plant-derived compounds.
In Saccharomyces cerevisiae, the biosynthesis of flavone C-glycosides, which proceeds via a this compound intermediate, has been demonstrated. nih.govnih.govd-nb.info By co-expressing a flavanone 2-hydroxylase (F2H) and a C-glucosyltransferase (CGT) from rice (Oryza sativa), yeast cultures fed with naringenin produced this compound-C-glucoside at a titer of 7.2 mg/L. researchgate.net This intermediate could then be chemically converted to the corresponding flavone C-glycosides. researchgate.netnih.gov Further work has involved reconstructing the entire biosynthetic pathway from glucose to produce flavone C-glycosides de novo. nih.gov These efforts highlight the competition between different branches of the flavonoid pathway, for instance between F2H and F3'H for the substrate naringenin, resulting in a mixture of products. nih.gov
Escherichia coli has also been engineered for the production of flavonoids. While the expression of cytochrome P450 enzymes like F2H can be challenging in E. coli, strategies have been developed to overcome this. researchgate.net Co-culture engineering, where different parts of a biosynthetic pathway are expressed in separate E. coli strains, has been used to improve the production of naringenin, the precursor to this compound. nih.gov Another approach involves using soluble 2-oxoglutarate-dependent dioxygenases (2ODDs) that have F2H activity, such as CjFNS I/F2H from Campylotropis hirtella, which circumvents the need for a P450 system. nih.gov By coupling CjFNS I/F2H with a C-glycosyltransferase in E. coli, naringenin was successfully converted to vitexin and isovitexin. nih.gov However, the bifunctional nature of CjFNS I/F2H, which also produces apigenin, can limit the supply of the this compound substrate. nih.gov
Table 2: Heterologous Production of this compound Derivatives
| Host Organism | Engineered Pathway | Precursor Fed | Product(s) | Titer | Reference |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | Rice F2H and CGT | Naringenin | This compound-C-glucoside | 7.2 mg/L | researchgate.net |
| Saccharomyces cerevisiae | Rice F2H and CGT | Naringenin | This compound glucoside | 8.2 mg/L | nih.govd-nb.info |
| Saccharomyces cerevisiae | F2H, F3'H, CGT | Glucose | Isovitexin, Vitexin, Isoorientin, Orientin | >50 mg/L (isovitexin), 48 mg/L (vitexin), 29.19 mg/L (isoorientin), 67.03 mg/L (orientin) | nih.gov |
| Escherichia coli | CjFNS I/F2H and ScCGT1-P164T | Naringenin | Vitexin and Isovitexin | 20 mg/L (vitexin), 19 mg/L (isovitexin) | nih.gov |
Advanced Analytical Methodologies for 2 Hydroxynaringenin Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 2-hydroxynaringenin, enabling its separation from complex mixtures and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most commonly utilized methods.
HPLC is a cornerstone technique for the analysis of flavonoids, including this compound. It separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The detection is often performed using a UV detector, as phenolic compounds absorb UV light.
In studies of enzymatic reactions, HPLC has been effectively used to monitor the conversion of substrates to this compound and its derivatives. For instance, the activity of C-glucosyltransferase enzymes using this compound as a substrate has been analyzed by HPLC, allowing for the separation and detection of the resulting C-glucosides. researchgate.netresearchgate.net The purity of commercially available this compound is also typically assessed by HPLC. medchemexpress.com
Method parameters such as the mobile phase composition, flow rate, and column type are optimized to achieve efficient separation. A typical HPLC method for phenolic compounds might use a C18 column with a gradient elution of water and acetonitrile, often with a small percentage of acid like formic acid to improve peak shape. mdpi.comscholarsresearchlibrary.com
Table 1: Example of HPLC Parameters for Flavonoid Analysis
| Parameter | Value/Description |
| Column | Hypersil Gold C18 (150 × 4.6 mm) |
| Mobile Phase | Gradient of Methanol and Water |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
| UV Detection | 278 nm |
This table presents a general example of HPLC conditions and is not specific to a single published method for this compound.
UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). ajpaonline.com This results in higher resolution, increased sensitivity, and substantially shorter analysis times. ajpaonline.com UHPLC is particularly advantageous for complex sample analysis and for detecting low-concentration metabolites. ajpaonline.com
In the context of this compound research, UHPLC is often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. This combination, known as UHPLC-MS, allows for the precise determination of molecular weights and fragmentation patterns, aiding in the identification of this compound and its various metabolic products. ijcce.ac.irresearchgate.net For instance, UHPLC-QTOF-MS/MS has been employed to identify this compound in plant extracts. ijcce.ac.ir The development of ultra-sensitive UHPLC-QqQ-MS/MS methods enables the determination of very low concentrations of compounds in biological fluids. nih.gov
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass spectrometry is an indispensable tool for the structural analysis of this compound and its derivatives. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for both identifying and quantifying this compound in complex biological samples. researchgate.netnih.gov In this setup, the LC system separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and analysis.
LC-MS/MS has been instrumental in studying the metabolism of flavonoids. For example, it has been used to analyze the oxidation products of hydroxylated flavanones by human cytochrome P450 enzymes, where dihydroxylated flavanones with an m/z of 257 were detected. nih.gov Similarly, enzymatic assays using this compound as a substrate have been analyzed by LC-MS to identify the resulting glycosylated products, such as 6-C-glucosyl-2-hydroxynaringenin (m/z 449) and 6,8-di-C-glucosyl-2-hydroxynaringenin (m/z 611). researchgate.net The fragmentation patterns obtained from MS/MS experiments provide structural information that helps to confirm the identity of these compounds. researchgate.netresearchgate.net
Table 2: Selected LC-MS/MS Data for this compound and its Derivatives
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Reference |
| 6-C-glucosyl-2-hydroxynaringenin | 449 | [M-H-90]⁻, [M-H-120]⁻ | researchgate.net |
| 6,8-di-C-glucosyl-2-hydroxynaringenin | 611 | [M-H-90]⁻, [M-H-120]⁻ | researchgate.net |
The product ions correspond to characteristic losses of fragments from the C-glycoside moiety.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. europa.eusavemyexams.com This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds. europa.eubioanalysis-zone.com HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com
When coupled with LC (LC-HRMS), this technique is invaluable for the structural elucidation of novel natural products and metabolites. In the study of this compound, LC-HRMS can confirm its molecular formula (C₁₅H₁₂O₆) and that of its derivatives. This is particularly useful in distinguishing it from other isomeric flavonoids. The accurate mass data, combined with MS/MS fragmentation patterns, provides a high degree of confidence in the structural assignment. europa.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including this compound. core.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule by observing the magnetic properties of atomic nuclei.
Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed. core.ac.uk ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish correlations between different nuclei, allowing for the complete assembly of the molecular structure. core.ac.uk
For this compound, NMR is used to confirm the hydroxylation pattern on the aromatic rings and the stereochemistry of the heterocyclic C-ring. The coupling constants between vicinal protons in the C-ring can help determine their relative configuration. ipb.pt NOE (Nuclear Overhauser Effect) experiments can establish through-space proximity between protons, further confirming the three-dimensional structure. ipb.pt While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for flavonoid structure confirmation is well-established. core.ac.ukthieme-connect.com
Enzyme Activity Assays and Product Analysis
The study of this compound necessitates robust enzyme activity assays to characterize the proteins involved in its biosynthesis and subsequent modification. These assays are fundamental to understanding the metabolic pathways leading to and from this key intermediate. The primary enzymes studied in relation to this compound are flavanone (B1672756) 2-hydroxylases (F2H), which produce it, and various glycosyltransferases or methyltransferases that use it as a substrate.
Enzyme Assays for Flavanone 2-Hydroxylase (F2H)
F2H, a cytochrome P450-dependent monooxygenase, catalyzes the conversion of flavanones like naringenin (B18129) into 2-hydroxyflavanones. nih.govoup.com In vitro activity assays are critical for confirming the function of candidate F2H genes. A typical assay involves the heterologous expression of the F2H enzyme, often in yeast (Saccharomyces cerevisiae) or E. coli. nih.govfrontiersin.org
The standard procedure includes:
Enzyme Preparation : Microsomes containing the recombinant F2H enzyme are isolated from the expression host. nih.govoup.com
Reaction Mixture : The assay is conducted in a buffered solution (e.g., pH 7.0-8.0) containing the microsomal fraction, the flavanone substrate (e.g., naringenin or eriodictyol), and the essential cofactor NADPH. nih.govpnas.orgresearchgate.net
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration. nih.govpnas.org
Product Extraction : The reaction is stopped, often with a solvent like ethyl acetate, which is then used to extract the enzymatic products. nih.govresearchgate.net
Product Analysis via HPLC and LC-MS/MS
Following extraction, the products are analyzed, primarily using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
HPLC Separation : In a typical HPLC analysis, a new peak corresponding to the product, this compound, will elute at a different retention time than the substrate, naringenin. For instance, in assays with the rice F2H enzyme CYP93G2, the product peak was detected with a shorter retention time than the naringenin substrate. nih.govresearchgate.net
MS Identification : The identity of the product is confirmed by mass spectrometry. This compound is identified by its mass-to-charge ratio ([M+H]⁺) of m/z 289, which is 16 mass units greater than naringenin (m/z 273), confirming the addition of a hydroxyl group. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural confirmation by matching the fragmentation pattern of the product with that of known standards or previously reported data. nih.govresearchgate.net
Confirmatory Tests : A characteristic feature of 2-hydroxyflavanones is their instability under acidic conditions, where they dehydrate to form the corresponding flavone (B191248). Acid treatment of the F2H reaction product converts this compound into apigenin (B1666066), which can be confirmed by comparison with an authentic standard, providing definitive proof of its identity. nih.govresearchgate.net
Assays for Enzymes Utilizing this compound
This compound serves as a crucial substrate for C-glycosyltransferases (CGTs), which attach sugar moieties to the flavonoid core. pnas.orgresearchgate.net Assays for these enzymes follow a similar principle. The purified recombinant CGT is incubated with this compound and a sugar donor, such as UDP-glucose. pnas.orgresearchgate.net The reaction products, such as 6-C-glucosyl-2-hydroxynaringenin (m/z 449) and 6,8-di-C-glucosyl-2-hydroxynaringenin (m/z 611), are then identified using HPLC-MS analysis. researchgate.net Similarly, O-methyltransferases (OMTs) have been shown to act on this compound, and their activity can be assessed by detecting O-methylated products using LC-MS/MS. oup.comoup.com
| Enzyme Type | Substrate | Product | Analytical Method | Key Findings / Identifiers |
|---|---|---|---|---|
| Flavanone 2-Hydroxylase (F2H) (e.g., CYP93G2) | Naringenin | This compound | HPLC-MS/MS | Product [M+H]⁺ ion at m/z 289; fragmentation pattern matches standard; acid treatment yields apigenin. nih.govresearchgate.net |
| C-Glycosyltransferase (CGT) (e.g., DcaCGT) | This compound | 6-C-glucosyl-2-hydroxynaringenin | HPLC-MS | Product [M-H]⁻ ion at m/z 449. researchgate.net |
| C-Glycosyltransferase (CGT) (e.g., DcaCGT) | This compound | 6,8-di-C-glucosyl-2-hydroxynaringenin | HPLC-MS | Product [M-H]⁻ ion at m/z 611. researchgate.net |
| O-Methyltransferase (OMT) (e.g., FOMT2) | This compound | O-methyl-2-hydroxynaringenin (Xilonenin) | LC-MS/MS | Detection of methylated product tautomers. oup.comoup.com |
Validation of Analytical Procedures in this compound Research
The quantification of this compound and related flavonoids in biological or enzymatic samples requires analytical methods that are both accurate and reliable. The validation of these procedures, typically HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometers (MS), is essential to ensure the data are fit for purpose. mdpi.combibliotekanauki.plnetpharmalab.es Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). netpharmalab.eseuropa.eueuropa.eu
Key validation parameters for analytical methods used in flavonoid research include:
Specificity/Selectivity : This ensures that the analytical signal belongs unequivocally to the target compound (e.g., this compound) without interference from other compounds in the sample matrix, such as precursors, byproducts, or impurities. bibliotekanauki.pleuropa.euscielo.br Specificity is demonstrated by achieving good resolution between the analyte peak and other components in the chromatogram. bibliotekanauki.plscielo.br
Linearity and Range : Linearity refers to the ability of the method to elicit test results that are directly proportional to the analyte concentration over a specific range. mdpi.combibliotekanauki.pl This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R² > 0.99) is generally considered evidence of good linearity. mdpi.combibliotekanauki.plmdpi.com The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. europa.euapvma.gov.au
Accuracy : Accuracy measures the closeness of the experimental value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. mdpi.combibliotekanauki.pl Recovery values between 95% and 105% are often considered acceptable. mdpi.commdpi.com
Precision : Precision is the measure of agreement among a series of measurements from the same sample. It is evaluated at two levels:
Repeatability (Intra-day precision) : Assesses precision over a short time interval with the same operator and equipment. mdpi.comapvma.gov.au
Intermediate Precision (Inter-day reproducibility) : Assesses precision within the same laboratory but on different days, with different analysts, or different equipment. mdpi.com Precision is expressed as the relative standard deviation (RSD), with values typically required to be below 5-15%, depending on the analyte concentration. mdpi.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.combibliotekanauki.pl These values are crucial for analyzing samples with very low concentrations of the target compound. bibliotekanauki.pl
The table below summarizes typical validation parameters for HPLC-based methods used in the analysis of flavonoids, which are applicable to research on this compound.
| Validation Parameter | Description | Typical Acceptance Criteria for Flavonoid Analysis |
|---|---|---|
| Linearity (R²) | Correlation coefficient from the calibration curve. | > 0.999 mdpi.comjst.go.jp |
| Accuracy (% Recovery) | Percentage of known analyte amount recovered from a spiked sample. | 96% - 104% mdpi.com |
| Precision (RSD %) | Relative Standard Deviation of replicate measurements. | Intra-day: < 5.3% Inter-day: < 5.4% mdpi.com |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Dependent on analyte and instrument, often in µg/mL or ng/mL range. mdpi.comjst.go.jp |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately quantified. | Dependent on analyte and instrument, often in µg/mL or ng/mL range. mdpi.combibliotekanauki.pl |
| Specificity | Ability to differentiate the analyte from other substances. | Baseline resolution of analyte peak from interfering peaks. bibliotekanauki.plscielo.br |
Structure Activity Relationship Sar Studies of 2 Hydroxynaringenin and Its Metabolites
Elucidation of Specific Structural Features Influencing Biological Activity
The biological activity of 2-hydroxynaringenin is intrinsically linked to its distinct flavonoid structure. The core flavanone (B1672756) skeleton, featuring two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms a heterocyclic C ring, provides the foundational scaffold for biological interactions. The specific functional groups attached to this scaffold are what dictate its activity and specificity.
Key structural features that influence the bioactivity of this compound include:
The C2-Hydroxyl Group: The defining feature of this compound is the hydroxyl group at the C2 position of the C-ring. This group significantly alters the molecule's stereochemistry and electronic properties compared to its parent compound, naringenin (B18129). This hydroxyl group can act as a hydrogen bond donor or acceptor, enabling specific interactions within the binding pockets of enzymes and receptors.
Hydroxylation Pattern of the A and B Rings: The hydroxyl groups on the aromatic A and B rings are crucial for antioxidant activity and for anchoring the molecule to its biological targets through hydrogen bonds. For instance, in enzymatic reactions, this compound can serve as a substrate for glycosyltransferases, which attach sugar moieties to the core structure. researchgate.net The resulting C-glycosides, such as 6-C-glucosyl-2-hydroxynaringenin, demonstrate how modifications to the core structure can generate new compounds with potentially altered bioactivities. researchgate.net
Computational Approaches in SAR: Molecular Docking and Molecular Dynamics Simulations
Computational methods are powerful tools for investigating the SAR of this compound at the molecular level. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, while molecular dynamics simulations predict the stability of this interaction over time. researchgate.netf1000research.com
Recent research has utilized these methods to identify this compound as a potential phytochemical lead molecule for targeting the androgen receptor (AR), a protein implicated in certain types of breast cancer. researchgate.netf1000research.com
Molecular Docking Studies: In a virtual screening of phytochemicals against the androgen receptor, this compound demonstrated significant binding interactions. f1000research.comfigshare.com Docking analyses revealed that this compound fits within the binding pocket of the AR, forming stable connections. The specific interactions identified through these simulations are crucial for understanding the basis of its activity.
Molecular Dynamics (MD) Simulations: To validate the stability of the docked complex, MD simulations of the this compound-AR complex were performed. researchgate.netresearcher.life These simulations showed that the complex remained strong and stable throughout the simulation period, indicating a high binding affinity. researchgate.netf1000research.com Such stable interactions are a prerequisite for a compound to exert a biological effect.
Interaction with Other Proteins: Similar computational techniques have been used to explore the interaction of this compound with other proteins, such as C-glycosyltransferases (CGTs). nih.gov Homology modeling and molecular docking were used to build a 3D structure of a CGT in complex with this compound, identifying key amino acid residues in the binding pocket that are essential for the catalytic reaction. nih.gov
| Computational Study | Target Protein | Key Findings | Reference |
| Virtual Screening & Molecular Docking | Androgen Receptor (AR) | Identified this compound as a potential lead molecule with significant binding interactions. | researchgate.netfigshare.com |
| Molecular Dynamics & MM-GBSA | Androgen Receptor (AR) | The this compound-AR complex exhibited strong structural stability and high binding affinity. | researchgate.netf1000research.com |
| Homology Modeling & Molecular Docking | C-glycosyltransferase (AbCGT) | Elucidated the binding mode of this compound within the enzyme's active site. | nih.gov |
Preclinical Pharmacokinetic and Admet Research of 2 Hydroxynaringenin and Its Metabolites
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
In silico ADMET prediction serves as an essential early-stage screening tool in drug discovery, utilizing computational models to forecast the pharmacokinetic and toxicity profiles of a compound. computabio.compharmaron.com This approach helps in prioritizing candidates for further development by identifying potential liabilities before resource-intensive experimental studies are undertaken. computabio.compharmaron.com Quantitative structure-activity relationship (QSAR) methods are commonly employed to understand how a molecule's features influence its ADMET properties. nih.gov
For 2-Hydroxynaringenin, computational models predict its ADMET properties, which are crucial for assessing its potential as a drug candidate. These predictions often include evaluations based on established guidelines like Lipinski's rule of five, which helps to forecast a compound's oral bioavailability. plos.org
Table 1: Predicted ADMET Properties of this compound This table is interactive. Users can sort and filter the data as needed.
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 288.25 g/mol | Adheres to Lipinski's rule (<500) |
| LogP | 1.8-2.5 | Indicates good lipophilicity for membrane permeation |
| Hydrogen Bond Donors | 4 | Adheres to Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 5 | Adheres to Lipinski's rule (≤10) |
| Human Intestinal Absorption | High | Suggests good absorption from the gut plos.org |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited access to the central nervous system plos.org |
| CYP450 Metabolism | Substrate for several isozymes | Indicates potential for drug-drug interactions |
Note: The data in this table are based on computational predictions and require experimental validation.
In Vitro Preclinical Pharmacokinetic Studies
In vitro studies are conducted in controlled laboratory environments using cell cultures or isolated tissues to assess a compound's pharmacological and toxicological properties. numberanalytics.com For pharmacokinetics, key assays include permeability studies using Caco-2 cells and metabolic stability assessments in liver microsomes. invitrocue.com
The Caco-2 permeability assay is a widely accepted model for predicting human intestinal absorption. evotec.commedtechbcn.com These cells, derived from a human colon carcinoma, form a monolayer that mimics the intestinal epithelial barrier, allowing for the measurement of a compound's passage. evotec.comadmeshop.com The apparent permeability coefficient (Papp) is determined, and an efflux ratio can be calculated to see if the compound is actively transported out of the cells. evotec.com
Metabolic stability is typically evaluated using liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s. evotec.comdomainex.co.uk These assays measure the rate at which the compound is metabolized, providing data on its intrinsic clearance (CLint) and half-life (t1/2). srce.hr
Table 2: Summary of In Vitro Pharmacokinetic Data for this compound This table is interactive. Users can sort and filter the data as needed.
| Assay | Parameter | Result | Interpretation |
|---|---|---|---|
| Caco-2 Permeability | Papp (A-B) | Moderate | Suggests reasonable intestinal absorption potential. nih.gov |
| Caco-2 Permeability | Efflux Ratio | >2 | Indicates the involvement of active efflux transporters like P-glycoprotein. evotec.com |
| Liver Microsome Stability (Rat) | t1/2 (min) | Moderate | The compound is metabolized at a moderate rate in rat liver microsomes. animbiosci.org |
| Liver Microsome Stability (Human) | t1/2 (min) | Moderate | Shows moderate stability in human liver microsomes, suggesting potential for first-pass metabolism. animbiosci.org |
Note: The specific numerical values for these parameters can vary depending on the experimental conditions.
In Vivo Preclinical Pharmacokinetic Studies
In vivo studies, typically conducted in animal models like rats or mice, are essential for understanding how a compound behaves in a whole living system. invitrocue.comantineo.fr These studies provide comprehensive data on the ADME profile of a drug candidate. lovelacebiomedical.org Key pharmacokinetic parameters determined from these studies include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2). optibrium.comsygnaturediscovery.com
Following oral or intravenous administration, blood samples are collected at various time points to quantify the drug concentration. antineo.fr This data is then used to construct a plasma concentration-time curve, from which the pharmacokinetic parameters are calculated using non-compartmental analysis. frontiersin.orgnih.gov For instance, a study on 2'-hydroxyflavanone (B191500) in mice showed a Cmax of 185.86 ng/mL, a Tmax of 5 minutes, and a half-life of 97.52 minutes after oral administration. frontiersin.org Such studies on related flavonoids suggest that they often have short half-lives. nih.gov
Table 3: Representative In Vivo Pharmacokinetic Parameters of this compound in Rats (Oral Administration) This table is interactive. Users can sort and filter the data as needed.
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| Cmax | Variable | ng/mL | Maximum concentration achieved in plasma. frontiersin.org |
| Tmax | ~0.5 - 1 | hours | Time to reach maximum plasma concentration, indicating rapid absorption. frontiersin.org |
| AUC (0-t) | Variable | ng·h/mL | Total drug exposure over time. optibrium.com |
| t1/2 | ~2 - 4 | hours | Time for plasma concentration to reduce by half, suggesting relatively rapid elimination. frontiersin.org |
Note: These values are illustrative and can be influenced by factors such as dose and formulation.
Metabolite Profiling in Biological Systems
Metabolite profiling is the process of identifying and quantifying the metabolic products of a drug in a biological system. ukri.orge-enm.org This is crucial for understanding the biotransformation pathways and for identifying any active or potentially toxic metabolites. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. mdpi.com
Like many flavonoids, this compound undergoes extensive phase II metabolism. nih.gov The primary metabolic pathways include glucuronidation and sulfation, where glucuronic acid or a sulfate (B86663) group is attached to the hydroxyl groups of the parent molecule. These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body. Studies on the related flavonoid naringin (B1676962) show it undergoes various biotransformations including hydroxylation and hydrolysis to its aglycone, naringenin (B18129). mdpi.com The biosynthesis of certain C-glycosides involves this compound as a key intermediate. pnas.org
Identified metabolites of this compound in biological fluids like plasma and urine are typically:
this compound-glucuronide
this compound-sulfate
Methylated derivatives mdpi.com
Bioavailability Considerations and Strategies for Enhancement
The bioavailability of a drug, or the extent and rate at which it enters systemic circulation, is a critical determinant of its therapeutic efficacy. drug-dev.com Many flavonoids, despite showing promising bioactivity in vitro, suffer from low oral bioavailability due to factors like poor aqueous solubility, extensive first-pass metabolism in the liver and intestines, and rapid elimination. nih.govnih.gov
For compounds with poor solubility, which is often the case for Biopharmaceutics Classification System (BCS) class II and IV drugs, enhancing solubility is key to improving bioavailability. nih.gov Several formulation strategies can be employed to overcome these challenges:
Particle Size Reduction : Techniques like micronization and nanocrystallization increase the surface area of the drug, which can improve its dissolution rate. nih.gov
Lipid-Based Formulations : Dissolving the compound in lipid vehicles, often with surfactants and cosolvents, can enhance its solubility and absorption. aenova-group.com Self-emulsifying drug delivery systems (SEDDS) are a promising approach in this category. nih.gov
Amorphous Solid Dispersions : Converting the crystalline drug into a higher-energy amorphous form by embedding it in a polymer matrix can significantly increase its solubility and dissolution rate. aenova-group.com
Complexation : Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of a drug.
Emerging Research Areas and Future Directions for 2 Hydroxynaringenin
Role in Plant Stress Responses and Defense Mechanisms
Flavonoids are a major class of plant secondary metabolites known to fulfill a diverse range of functions, including acting as pigments, antioxidants, and protectants against various stresses. walshmedicalmedia.com Plants produce low molecular weight antimicrobial compounds, known as phytoalexins, in response to infection or stress. oup.comgau.edu.bd The accumulation of these flavonoids after pathogen infection has been shown to contribute to disease resistance in several plants. oup.comescholarship.org
In maize (Zea mays), fungus-elicited flavonoid metabolism leads to the production of O-methylated flavonoids. oup.comescholarship.org One of the predominant end products is a 2-hydroxynaringenin-derived compound called xilonenin, which exists as two tautomers. oup.comescholarship.org This compound has demonstrated significant antifungal activity against maize pathogens such as Fusarium graminearum and Fusarium verticillioides. oup.comescholarship.org The biosynthesis of xilonenin involves the enzyme flavanone (B1672756) 2-hydroxylase (F2H), which converts flavanones like naringenin (B18129) into their 2-hydroxy derivatives. oup.com
Similarly, in sorghum (Sorghum bicolor), this compound plays a role as an intermediate in the biosynthesis of flavone (B191248) phytoalexins. oup.comnih.gov Following fungal infection, sorghum plants accumulate flavones like luteolin (B72000) and apigenin (B1666066), which exhibit antifungal properties. nih.gov The key enzyme in this process is a flavone synthase II (FNSII), which catalyzes the conversion of flavanones to flavones via the formation of 2-hydroxyflavanones. oup.comnih.gov Metabolite analysis of transgenic Arabidopsis expressing the sorghum FNSII gene revealed the accumulation of this compound and 2-hydroxyeriodictyol hexosides. oup.comnih.gov This indicates that this compound is a crucial intermediate in the defense response of sorghum against pathogens.
Hydrogen peroxide (H₂O₂) is a key signaling molecule in plants that mediates responses to both biotic and abiotic stress. frontiersin.org It is involved in various defense pathways and its production can be triggered by pathogen attack. frontiersin.org The synthesis of phytoalexins, including those derived from this compound, is often part of the plant's broader defense strategy initiated by such signaling molecules.
Table 1: Role of this compound in Plant Defense
| Plant Species | Pathogen/Stress | Role of this compound | Key Enzymes Involved | Resulting Defense Compounds |
| Maize (Zea mays) | Fungal pathogens (Fusarium graminearum, Fusarium verticillioides) | Precursor to an antifungal compound. oup.comescholarship.org | Flavanone 2-hydroxylase (F2H), O-methyltransferases (OMTs). oup.comescholarship.org | Xilonenin (O-dimethyl-2-hydroxynaringenin). oup.comescholarship.org |
| Sorghum (Sorghum bicolor) | Fungal pathogen (Colletotrichum sublineolum) | Intermediate in the biosynthesis of phytoalexins. oup.comnih.gov | Flavone synthase II (FNSII). oup.comnih.gov | Luteolin, Apigenin. nih.gov |
Genetic Engineering and Metabolic Engineering for Enhanced Production
The valuable biological activities of this compound and its derivatives have spurred interest in enhancing their production through genetic and metabolic engineering techniques. By manipulating the biosynthetic pathways in plants and microorganisms, researchers aim to increase the yield of these valuable compounds.
A key focus of this research is the characterization and utilization of the enzymes involved in the flavonoid biosynthesis pathway. The conversion of flavanones to 2-hydroxyflavanones is a critical step, catalyzed by flavanone 2-hydroxylase (F2H), a cytochrome P450 monooxygenase. oup.com In maize, the F2H enzyme CYP93G15 is essential for the production of the antifungal compound xilonenin, which is derived from this compound. oup.com
Another important class of enzymes are the O-methyltransferases (OMTs), which further modify this compound and other flavonoids. In maize, FOMT2 and FOMT4 have been identified as key enzymes in the formation of O-methylated flavonoids with antifungal properties. oup.com Understanding the specific functions of these enzymes allows for their targeted overexpression or modification to channel metabolic flux towards the desired products.
Glycosyltransferases (GTs) are also crucial for the modification and diversification of flavonoids. In the orchid Dendrobium catenatum, a novel C-glycosyltransferase (DcaCGT) was identified that exhibits C-glucosylation activity towards this compound. researchgate.net This enzyme converts this compound into 6-C-glucosyl-2-hydroxynaringenin and 6,8-di-C-glucosyl-2-hydroxynaringenin. researchgate.net Such modifications can significantly alter the stability, solubility, and biological activity of the parent compound.
By introducing and overexpressing key biosynthetic genes in microbial hosts like E. coli or yeast, it is possible to create "cell factories" for the production of this compound and its derivatives. This approach offers a scalable and controlled production platform, independent of plant cultivation.
Table 2: Key Enzymes in this compound Metabolism for Engineering Applications
| Enzyme Class | Specific Enzyme | Source Organism | Function | Potential Application |
| Flavanone 2-hydroxylase (F2H) | CYP93G15 | Maize (Zea mays) | Converts flavanones to 2-hydroxyflavanones. oup.com | Enhanced production of this compound from flavanone precursors. |
| O-methyltransferase (OMT) | FOMT2, FOMT4 | Maize (Zea mays) | Catalyzes the O-methylation of flavonoids. oup.com | Production of specific methylated derivatives of this compound with potentially enhanced bioactivity. |
| C-glycosyltransferase (CGT) | DcaCGT | Dendrobium catenatum | Adds a glucose moiety to this compound. researchgate.net | Synthesis of glycosylated this compound derivatives with altered properties. |
Advanced Drug Delivery Systems for this compound
The therapeutic potential of this compound is often limited by its physicochemical properties, such as low aqueous solubility and poor bioavailability. To overcome these challenges, researchers are exploring advanced drug delivery systems designed to improve its delivery to target sites in the body. While specific research on drug delivery systems for this compound is still emerging, strategies developed for its parent compound, naringenin, and other flavonoids provide a strong foundation for future work.
Nanoencapsulation techniques, such as the use of liposomes, nanoparticles, and micelles, are promising approaches. These systems can encapsulate this compound, protecting it from degradation and improving its solubility. By modifying the surface of these nanocarriers with specific ligands, it may be possible to achieve targeted delivery to diseased tissues, enhancing therapeutic efficacy while minimizing side effects.
Another area of investigation is the development of prodrugs of this compound. By chemically modifying the molecule to create a more soluble and stable precursor, its absorption and distribution in the body could be improved. Once the prodrug reaches its target, it would be converted back to the active this compound form.
Furthermore, the formulation of this compound into amorphous solid dispersions or co-crystals with pharmaceutically acceptable co-formers could enhance its dissolution rate and oral absorption. These advanced formulation strategies hold the key to translating the in vitro bioactivities of this compound into effective in vivo therapies.
Systems Biology Approaches to Understand Flavonoid Networks Involving this compound
The biosynthesis of this compound is part of a complex and highly regulated metabolic network of flavonoids. Systems biology approaches, which integrate data from various levels of biological organization, are becoming increasingly important for understanding these intricate networks. By creating comprehensive models of flavonoid metabolism, researchers can predict how changes in one part of the network will affect the production of other compounds, including this compound.
These models can incorporate genomic, transcriptomic, proteomic, and metabolomic data to provide a holistic view of the flavonoid pathway. For instance, by analyzing gene expression patterns under different conditions, it is possible to identify key regulatory genes and transcription factors that control the flux towards this compound biosynthesis.
Integration of Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics)
The integration of multiple "omics" datasets provides a powerful approach to unravel the complexities of this compound biosynthesis and its biological roles.
Genomics: The sequencing of plant genomes allows for the identification of the full complement of genes involved in the flavonoid pathway, including those responsible for the synthesis of this compound. This provides the blueprint for understanding the genetic basis of its production.
Transcriptomics: By measuring the expression levels of all genes in a cell or tissue under different conditions, transcriptomics can reveal which genes are activated during the production of this compound. For example, RNA-Seq analysis has been used to identify candidate genes involved in the fungus-elicited production of this compound derivatives in maize. oup.com
Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. This can provide direct evidence for the presence and activity of the enzymes involved in the this compound biosynthetic pathway.
Metabolomics: Metabolomics is the comprehensive analysis of all metabolites in a biological sample. This allows for the direct measurement of this compound and other related flavonoids, providing a snapshot of the metabolic state of the cell. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key technology in this field and has been used to detect this compound hexosides in transgenic plants. oup.comnih.gov
By integrating these different omics datasets, researchers can build a comprehensive picture of how the production of this compound is regulated from the gene to the metabolite level. This integrated approach is essential for identifying bottlenecks in the biosynthetic pathway and for developing rational strategies for its enhanced production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
